molecular formula C18H19N5OS B2775425 N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226433-56-2

N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2775425
CAS No.: 1226433-56-2
M. Wt: 353.44
InChI Key: IBJBPQBXFRYCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226433-56-2) is a synthetic organic compound with a molecular formula of C18H19N5OS and a molecular weight of 353.4 g/mol . Its structure features a thiazole core linked to a pyrimidine ring and an N-(2-isopropylphenyl)acetamide group, placing it within a class of heterocyclic compounds of significant interest in medicinal chemistry . Pyrimidine and thiazole heterocycles are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules and their ability to interact with diverse enzymatic targets . Specifically, thiazolo[4,5-d]pyrimidine derivatives have been identified as a promising scaffold for the development of corticotropin-releasing factor receptor 1 (CRF1R) antagonists, which are being investigated for the treatment of stress-related disorders and congenital adrenal hyperplasia . Furthermore, molecular hybrids containing both pyrimidine and thiazole rings are frequently explored for their potential anti-inflammatory and anticancer properties, as these heterocycles can modulate key inflammatory mediators and disrupt processes related to cell replication . This compound is provided for research purposes to support investigations in these areas. It is supplied with guaranteed high purity and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-propan-2-ylphenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12(2)14-6-3-4-7-15(14)22-16(24)10-13-11-25-18(21-13)23-17-19-8-5-9-20-17/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJBPQBXFRYCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, with the CAS number 1226433-56-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₉N₅OS
Molecular Weight353.4 g/mol
CAS Number1226433-56-2

This compound features a thiazole ring and a pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and pyrimidine structures exhibit significant antimicrobial properties. In vitro assays have demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, suggesting potent antimicrobial efficacy compared to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research has shown that thiazole and pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies involving similar compounds have reported IC50 values in the micromolar range against several cancer cell lines, indicating substantial cytotoxic effects .

Enzyme Inhibition

This compound is believed to inhibit specific enzymes involved in metabolic pathways. For example, derivatives of this compound have been linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and pathogens like Plasmodium falciparum. This inhibition can lead to reduced cellular proliferation and growth in both normal and cancer cells .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : By binding to active sites on target enzymes, the compound can disrupt metabolic processes critical for cell survival.
  • Interaction with Cell Signaling Pathways : The compound may modulate signaling pathways that regulate cell growth and apoptosis, enhancing its anticancer properties.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis or function through enzyme inhibition is a common mechanism observed with similar compounds.

Case Studies

  • Antimicrobial Efficacy : A study tested various thiazole derivatives against clinical isolates of Staphylococcus aureus, revealing that certain modifications to the thiazole ring enhanced antibacterial activity significantly compared to controls .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that a related compound induced apoptosis in human breast cancer cells via caspase activation pathways, suggesting potential therapeutic applications in oncology .
  • Metabolic Pathway Disruption : Research highlighted the role of pyrimidine derivatives in inhibiting DHODH, with implications for developing novel immunosuppressive agents targeting autoimmune diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H19N5OSC_{18}H_{19}N_{5}OS and a molecular weight of approximately 353.4 g/mol. Its structure features a thiazole ring, a pyrimidine moiety, and an acetamide group, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide in the field of oncology. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation:

  • Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression. In vitro studies demonstrated that treatment with this compound resulted in reduced viability of acute myeloid leukemia (AML) cells, highlighting its potential as a therapeutic agent for hematological malignancies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. The compound's thiazole and pyrimidine components are known to enhance its interaction with bacterial enzymes, leading to effective inhibition of growth:

  • Case Study : A study evaluating the compound's efficacy against resistant bacterial strains showed promising results, indicating that it could serve as a lead candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

Structural Feature Impact on Activity
Thiazole RingEnhances kinase inhibition
Pyrimidine MoietyImproves binding affinity to targets
Acetamide GroupModulates solubility and bioavailability

This table summarizes how modifications to the compound can influence its biological activity, guiding future synthetic efforts.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Acute Myeloid Leukemia (AML) : In a preclinical trial involving AML cell lines, this compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range .
  • Bacterial Infections : Another study focused on its antimicrobial properties revealed that it inhibited the growth of multi-drug resistant strains, suggesting a potential role in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the thiazole-acetamide scaffold but differ in substituents, leading to variations in biological activity, selectivity, and physicochemical properties. Below is a comparative analysis:

Key Observations :

  • Kinase Inhibition: Compound 17a (CDK9 inhibitor) shares a thiazole-acetamide core but incorporates a bulky dihydrobenzo dioxine group, which may reduce cellular permeability compared to the target compound’s isopropylphenyl group . The pyrimidin-2-ylamino group in the target compound could enhance selectivity for kinases with ATP-binding pockets.
  • Anti-inflammatory Activity: N-(4-Phenyl-2-thiazolyl)acetamide lacks the pyrimidine moiety, suggesting that the pyrimidin-2-ylamino group in the target compound may confer additional hydrogen-bonding interactions for improved target affinity .
  • Structural Flexibility : The thiophen-2-ylmethyl group in the analog from introduces sulfur-based heterocyclic diversity, which may alter metabolic stability compared to the target’s aromatic isopropylphenyl group .

Critical Insights :

  • Compound 17a’s synthesis employs cyclopentylamine via nucleophilic substitution, whereas the target compound may require regioselective coupling of pyrimidin-2-ylamine to the thiazole ring.
Pharmacological Implications
  • Selectivity : Pyrimidine-containing analogs (e.g., the target compound) are more likely to target kinase domains compared to phenyl-substituted derivatives .
  • Metabolic Stability : The isopropylphenyl group may enhance metabolic stability over thiophene or cyclopentyl analogs due to reduced oxidative metabolism .

Q & A

Q. What are the optimized synthetic routes for N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) .
  • Pyrimidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the pyrimidin-2-ylamino group, requiring palladium catalysts and inert atmospheres .
  • Acetamide Functionalization : Acylation with activated esters (e.g., acetyl chloride) in the presence of bases like triethylamine .
    Key Factors : Solvent polarity, temperature gradients, and stoichiometric ratios of reagents critically impact yield (60–85%) and purity (>95% by HPLC). Impurities often arise from incomplete coupling or oxidation byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regioselectivity of thiazole and pyrimidine substituents. Aromatic protons appear at δ 7.2–8.5 ppm, while acetamide methyl groups resonate at δ 2.1–2.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₂₂N₄OS) with <2 ppm error .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, though challenges arise from polymorphism or twinning .
  • HPLC-PDA : Monitors purity using C18 columns with acetonitrile/water gradients; retention times vary based on lipophilicity .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., CDK9) or COX-1 using fluorescence-based substrates. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). EC₅₀ values <20 μM indicate significant activity .
  • Antimicrobial Disk Diffusion : Against gram-positive bacteria (e.g., S. aureus) to evaluate zone-of-inhibition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often stem from:
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Structural Degradation : Perform stability studies (pH 3–9, 37°C) to rule out decomposition artifacts .
  • Cell Line Heterogeneity : Use isogenic cell models to isolate compound-specific effects .
    Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses with targets like CDK8. Focus on hydrogen bonds between pyrimidine and kinase hinge regions .
  • QM/MM Simulations : Analyze electronic effects of substituents (e.g., isopropyl vs. methyl groups) on binding energy .
  • Pharmacophore Modeling : Identify critical features (e.g., acetamide hydrogen-bond acceptors) using Schrödinger Suite .

Q. What challenges arise in X-ray crystallography for structural determination, and how can they be mitigated?

  • Methodological Answer :
  • Polymorphism : Screen crystallization conditions (e.g., 500+ solvent combinations) to isolate stable forms .
  • Twinning : Use SHELXT for deconvoluting overlapping reflections; apply TWINLAW for matrix correction .
  • Weak Diffraction : Optimize cryoprotection (e.g., glycerol) and use synchrotron radiation for small crystals (<0.1 mm) .

Q. How do structural modifications at the thiazole C4 or pyrimidine N2 positions alter bioactivity?

  • Methodological Answer :
  • C4 Thiazole Modifications : Introducing sulfonamide groups (-SO₂NH₂) enhances solubility but may reduce cell permeability (logP increase by 0.5–1.0) .
  • Pyrimidine N2 Substitutions : Electron-withdrawing groups (e.g., -Cl) improve kinase inhibition (IC₅₀ drops 3–5 fold) but increase metabolic instability .
    SAR Table :
PositionModificationEffect on Activity
Thiazole C4-CH₃ → -SO₂CH₃↑ solubility, ↓ IC₅₀ (COX-1)
Pyrimidine N2-H → -CF₃↑ kinase binding, ↓ metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.